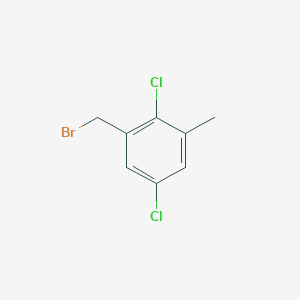

2,5-Dichloro-3-methylbenzyl bromide

描述

Significance of Benzylic Halides as Synthetic Intermediates

Benzylic halides, including benzyl (B1604629) bromides, are highly valuable as synthetic intermediates in organic chemistry. thieme-connect.com Their significance stems from the reactivity of the halogen at the benzylic position, which is the carbon atom directly attached to a benzene (B151609) ring. This position is activated towards both nucleophilic substitution (S_N1 and S_N2) and elimination reactions. sigmaaldrich.com

The enhanced reactivity of benzylic halides is attributed to the stability of the intermediates formed during these reactions. quora.com In S_N1 reactions, the departure of the halide ion generates a benzylic carbocation, which is stabilized by resonance through delocalization of the positive charge into the adjacent aromatic ring. quora.com For S_N2 reactions, the transition state is also stabilized by the interaction with the π-system of the benzene ring. google.com This inherent reactivity makes benzylic halides excellent electrophiles for the introduction of the benzyl group into a wide variety of molecules. wikipedia.org

These compounds are frequently employed in cross-coupling reactions to form new carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. thieme-connect.com For instance, they are used in the synthesis of diarylmethanes, which are structural motifs found in numerous natural products and pharmaceutical agents. nih.govorganic-chemistry.orgbohrium.com The versatility of benzylic halides also extends to their use as protecting groups for alcohols and carboxylic acids in multi-step syntheses. wikipedia.org The reactivity of benzyl halides can be influenced by the nature and position of substituents on the benzene ring. nih.gov

Structural Features and Nomenclature of 2,5-Dichloro-3-methylbenzyl Bromide

The chemical compound with the systematic name this compound possesses a distinct molecular architecture. Its structure consists of a central benzene ring to which four different groups are attached: a bromomethyl group (-CH₂Br), two chlorine atoms (-Cl), and a methyl group (-CH₃).

The nomenclature of this compound can be systematically deconstructed according to IUPAC rules:

Benzyl bromide : This forms the base name of the compound, indicating a toluene (B28343) molecule where one of the hydrogen atoms of the methyl group has been replaced by a bromine atom.

2,5-Dichloro- : This prefix indicates the presence of two chlorine atoms as substituents on the benzene ring. The numbers '2' and '5' specify their positions relative to the bromomethyl group, which is assigned position '1'.

3-methyl- : This indicates a methyl group is attached to the third carbon of the benzene ring.

Therefore, the name "this compound" precisely describes a benzyl bromide molecule with chlorine atoms at positions 2 and 5, and a methyl group at position 3 of the benzene ring.

Interactive Data Table: Properties of Related Benzyl Bromides

While specific experimental data for this compound is not widely published, the properties of related compounds can provide valuable insights.

| Property | 3-Methylbenzyl bromide | 2,5-Dichlorobenzyl bromide |

| CAS Number | 620-13-3 scbt.com | 34316-46-8 nih.gov |

| Molecular Formula | C₈H₉Br scbt.com | C₇H₅BrCl₂ nih.gov |

| Molecular Weight | 185.06 g/mol scbt.com | 239.93 g/mol |

| Appearance | Liquid sigmaaldrich.com | Data not available |

| Boiling Point | 185 °C at 340 mmHg sigmaaldrich.com | Data not available |

| Density | 1.37 g/mL at 25 °C sigmaaldrich.com | Data not available |

| Refractive Index | n20/D 1.566 sigmaaldrich.com | Data not available |

Note: The properties listed are for related compounds and are intended for comparative purposes. They may not be representative of this compound.

Contextual Overview of this compound in Academic Research

Specific academic research focusing exclusively on this compound is limited. However, its structural motifs suggest its primary role as a specialized building block or intermediate in organic synthesis. The presence of multiple halogen substituents and a reactive benzyl bromide functionality makes it a versatile precursor for the synthesis of more complex, highly functionalized molecules.

Substituted benzyl bromides, particularly those with electron-withdrawing groups like chlorine, are known to be effective alkylating agents. Research in the broader context of substituted benzyl halides indicates their utility in various synthetic applications. For example, they are key reactants in the synthesis of diarylmethane derivatives through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions. organic-chemistry.orgrsc.org The synthesis of such compounds often involves the reaction of a benzyl halide with an organometallic reagent. nih.govrsc.org

Furthermore, the free-radical bromination of substituted toluenes is a common method for preparing benzyl bromides. wikipedia.orgyoutube.com It is plausible that this compound is synthesized via the radical bromination of 2,5-dichloro-3-methyltoluene. The resulting polychlorinated benzyl bromide can then be used in subsequent reactions where the specific substitution pattern is required for the target molecule's structure and properties. Its application is likely found within patent literature for the synthesis of proprietary compounds in fields such as pharmaceuticals or agrochemicals, rather than in fundamental academic studies.

Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-2,5-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5-2-7(10)3-6(4-9)8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMNUYJKUQSVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloro 3 Methylbenzyl Bromide

Precursor Compounds and Starting Materials

The immediate and logical precursor for the synthesis of 2,5-dichloro-3-methylbenzyl bromide is 2,5-dichloro-3-methyltoluene . The core of the synthesis lies in the transformation of the methyl group of this precursor into a bromomethyl group.

While various isomers of dichlorotoluene exist, obtaining the specific 2,5-dichloro-3-methyltoluene structure is a critical first step. The chlorination of p-xylene (B151628) is a known method to produce 2,5-dichloro-p-xylene (B72462). google.com However, the direct conversion from common dichloroxylene isomers like 2,5-dichloro-p-xylene to 2,5-dichloro-3-methyltoluene is not a straightforward synthetic route. The synthesis of the specific precursor, 2,5-dichloro-3-methyltoluene, would more likely involve multi-step pathways starting from appropriately substituted toluene (B28343) or benzene (B151609) derivatives, followed by chlorination and other functional group manipulations to achieve the desired substitution pattern. The isomerization of more readily available dichlorotoluene isomers, such as 2,5-dichlorotoluene, can be induced using catalysts like AlCl₃, but this typically results in a mixture of various isomers, including dichloroxylenes, rather than a clean synthesis of the desired precursor. espublisher.com

Benzylic Bromination Strategies

Once the precursor 2,5-dichloro-3-methyltoluene is obtained, the key transformation is the bromination at the benzylic position (the carbon of the methyl group attached to the benzene ring). This is typically accomplished via a free-radical halogenation mechanism. wikipedia.org

Radical bromination is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. youtube.com This selectivity is crucial for preventing bromination of the aromatic ring itself. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

A well-documented example for a closely related isomer, the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene, illustrates the principles and conditions applicable to the synthesis of this compound. acs.orgresearchgate.net

In the synthesis of 2,6-dichlorobenzyl bromide, this oxidative bromination process has been effectively carried out in a microchannel reactor, which enhances safety and control over the reaction. acs.orgresearchgate.net The H₂O₂ acts as an oxidant for HBr to produce the necessary bromine radicals. wikipedia.org This system has been shown to be more reactive for benzylic bromination than other reagents like N-bromosuccinimide (NBS). researchgate.net

The initiation of the radical chain reaction is a critical factor for efficiency. This can be achieved through thermal or photochemical means. youtube.com

Light: UV or visible light can induce the homolytic cleavage of the bromine molecule (generated in situ from HBr/H₂O₂) to form bromine radicals, which initiate the chain reaction. wikipedia.org For the synthesis of 2,6-dichlorobenzyl bromide, irradiation with blue light (405 nm) has been used effectively in a microchannel reactor. acs.orgacs.org

Chemical Initiators: Compounds that easily decompose into free radicals upon heating, such as azobisisobutyronitrile (AIBN) or peroxides (e.g., benzoyl peroxide), are commonly used. youtube.comyoutube.com These initiators start the propagation cycle by abstracting a hydrogen atom from the benzylic position of the toluene derivative. youtube.com

A significant advantage of radical bromination is its high regioselectivity. The bromine radical is relatively stable and therefore highly selective, preferentially abstracting the most weakly bonded hydrogen atom, which is the benzylic hydrogen. youtube.com This leads almost exclusively to substitution at the benzylic position rather than on the aromatic ring or other positions. youtube.com

Controlling the reaction to achieve monohalogenation (the substitution of only one hydrogen atom) is crucial to prevent the formation of di- and tri-brominated side products. The slow and controlled addition of the brominating agent is a key strategy. The use of HBr/H₂O₂ systems in a microchannel reactor allows for precise control over reactant concentrations and residence time, which is highly effective in achieving selective monobromination. acs.orgresearchgate.net For the synthesis of 2,6-dichlorobenzyl bromide, a high selectivity (93.2%) for the monobrominated product was reported. acs.org

The reaction conditions for the synthesis of 2,6-dichlorobenzyl bromide, which can be considered analogous for the target compound, are summarized in the table below.

| Parameter | Optimal Condition for 2,6-Dichlorobenzyl Bromide Synthesis acs.org |

| Reactants Molar Ratio | HBr : H₂O₂ : 2,6-Dichlorotoluene = 1.5 : 1.5 : 1 |

| Reaction Temperature | 70 °C |

| Radical Initiator | Blue Light Irradiation (87 W) |

| Reactor Type | Microchannel Reactor |

| Residence Time | 5.88 minutes |

| Conversion of Precursor | 98.1% |

| Yield of Product | 91.4% |

Alternative Halogenating Agents and Conditions

The classical Wohl-Ziegler reaction, which traditionally uses N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with a radical initiator like peroxide or light, has been a standard for benzylic bromination. researchgate.netmasterorganicchemistry.com However, concerns over the toxicity of chlorinated solvents and the handling of certain reagents have driven the development of numerous alternatives. researchgate.net

Alternative brominating agents and systems include:

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Used with a catalytic amount of ZrCl₄, DBDMH can prevent the competing bromination of the aromatic ring that sometimes occurs with other methods. scientificupdate.com

In-situ Generated Bromine: A significant advancement involves the in-situ generation of molecular bromine (Br₂), which avoids the storage and transport of this hazardous reagent. nih.gov Common systems include the oxidation of a bromide source, such as:

Sodium bromate (B103136) (NaBrO₃) with hydrobromic acid (HBr). scientificupdate.comresearchgate.net

Hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr). researchgate.net

Electrochemical Methods: Two-phase electrolysis offers a novel and efficient alternative. In this method, an aqueous solution of sodium bromide is electrolyzed to generate the brominating species, which then reacts with the toluene derivative dissolved in an organic solvent like chloroform. cecri.res.in This technique provides high yields and regioselectivity under mild conditions. cecri.res.in

Visible-Light Photocatalysis: Modern approaches utilize visible light, often from household LED lamps, to initiate radical bromination. researchgate.net This can be combined with in-situ bromine generation for a greener process. researchgate.netrsc.org

The table below summarizes various halogenating systems used for benzylic bromination, which are applicable to the synthesis of this compound.

| Halogenating System | Typical Conditions & Initiator | Key Advantages | Source(s) |

| N-Bromosuccinimide (NBS) | Heat or light (e.g., UV, visible), radical initiator (e.g., peroxide) | Well-established, convenient reagent | masterorganicchemistry.comkhanacademy.org |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Catalytic ZrCl₄ | Prevents aromatic ring bromination | scientificupdate.com |

| HBr / H₂O₂ | Visible light (photocatalysis) | In-situ Br₂ generation, uses green oxidant | researchgate.net |

| NaBrO₃ / HBr | Continuous flow reactor, 405 nm LEDs | In-situ Br₂ generation, rapid, high throughput | scientificupdate.comresearchgate.netrsc.org |

| Two-Phase Electrolysis | Platinum electrodes, Chloroform/H₂O, NaBr | Mild conditions, high regioselectivity, no secondary products | cecri.res.in |

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves the careful control of multiple parameters to maximize product yield and purity while minimizing waste and reaction time.

Impact of Temperature and Pressure on Reaction Outcomes

Temperature is a critical parameter in free-radical bromination. It directly influences the rate of radical initiation and propagation.

Conventional Heating: In traditional batch reactions using NBS, reflux temperatures are common to ensure a sufficient rate of radical formation. reddit.com However, excessive temperatures can lead to side reactions and decomposition.

Continuous Flow Photochemistry: In modern continuous flow systems, precise temperature control is crucial. Studies on the photochemical bromination of 2,6-dichlorotoluene, a close structural analog, show that while the reaction is extremely fast even at ambient temperature, controlling heat is necessary due to the exothermic nature of bromine generation. researchgate.netrsc.org For these rapid photochemical processes, residence time (the time the reactants spend in the reactor) becomes a more influential parameter than temperature for controlling conversion. Complete conversion can be achieved in as little as 15 seconds. rsc.orgrsc.org

The following table, based on findings for analogous dichlorotoluene substrates, illustrates the effect of residence time on reaction conversion in a continuous flow photochemical process.

| Substrate | Residence Time | Temperature | Conversion | Source(s) |

| 2,6-Dichlorotoluene | 15 seconds | Ambient | Full Conversion | rsc.org |

| Generic Toluene Derivative | 15 seconds | Not specified | Complete Conversion | rsc.org |

Pressure is less commonly a key variable in these liquid-phase reactions unless gaseous reagents are involved or when operating near the solvent's boiling point.

Role of Solvent Systems in Reaction Kinetics

The choice of solvent is paramount, affecting not only reaction kinetics but also process safety and environmental impact. The traditional solvent, carbon tetrachloride (CCl₄), has been largely phased out due to toxicity concerns. masterorganicchemistry.com

Research has identified several effective and more benign alternatives:

Acetonitrile (B52724) (CH₃CN): Studies on the radical bromination of toluene sulfonyl chlorides demonstrated that using acetonitrile can improve both the yield and the reproducibility of the process compared to chlorinated solvents. researchgate.net

Water ("On Water" Systems): Visible-light-induced brominations using NBS have been successfully performed "on water," providing an environmentally friendly alternative that can be completed at room temperature. researchgate.net

Solvent-Free Conditions: Process intensification strategies have enabled the reaction to be run without any organic solvent. rsc.orgrsc.org In continuous flow photochemical synthesis of 2,6-dichlorobenzyl bromide, a solvent-free approach proved highly effective, achieving full conversion at a rapid rate. rsc.org This method drastically reduces waste and simplifies product work-up. rsc.org

Other Organic Solvents: Chloroform (CHCl₃) has been used as an alternative to CCl₄ and found to give complete conversion. reddit.com For specific substrates, polar solvents have been shown to increase the reaction rate compared to apolar ones. researchgate.net

| Solvent System | Conditions | Outcome | Source(s) |

| Carbon Tetrachloride (CCl₄) | Traditional Wohl-Ziegler | Effective but toxic and environmentally harmful | researchgate.netmasterorganicchemistry.com |

| Acetonitrile (CH₃CN) | Radical bromination | Improved yield and reproducibility | researchgate.net |

| Water | Visible light, NBS | Green alternative, ambient temperature | researchgate.net |

| Solvent-Free | Continuous flow, photochemistry | High throughput, reduced waste, rapid conversion | rsc.orgrsc.org |

| Chloroform (CHCl₃) | NBS, reflux/irradiation | Effective alternative to CCl₄ | reddit.com |

Process Efficiency and Yield Enhancement Strategies

Enhancing process efficiency focuses on increasing the output of the desired product while minimizing resource consumption and waste generation.

Process Intensification (PI): This is a key strategy that involves developing smaller, more efficient, and often continuous manufacturing processes. rccostello.com Continuous flow reactors, particularly microstructured photochemical reactors, offer superior mass and heat transfer, enabling reactions to proceed much faster and with greater control than in large batch reactors. rsc.orgrccostello.com

Process Mass Intensity (PMI): A metric used to evaluate the "greenness" of a process, PMI is the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. researchgate.net By moving to a solvent-free, continuous flow process with HBr recycling, the PMI for a benzylic bromination was reduced from 13.25 to 4.33. rsc.orgrsc.org

Controlling Over-bromination: A common issue in benzylic bromination is the formation of di-brominated byproducts (e.g., 2,5-dichloro-3-methylbenzylidene bromide). scientificupdate.com The steric hindrance from the two adjacent chlorine atoms in a similar substrate, 2,6-dichlorotoluene, was found to prevent this dibromination. rsc.org For other substrates, a strategy involving the reduction of the crude mixture with a reagent like diethyl phosphite (B83602) can selectively convert the unwanted di-bromide back to the desired mono-bromide, significantly improving the final yield. scientificupdate.com

Reagent Recycling: In systems that generate HBr as a byproduct, recycling this acid to be used in the in-situ bromine generator can further improve mass efficiency and reduce waste. rsc.org

Reactivity and Reaction Pathways of 2,5 Dichloro 3 Methylbenzyl Bromide

Nucleophilic Substitution Reactions

Nucleophilic substitution is a hallmark reaction for benzyl (B1604629) halides, where the bromide ion is replaced by a nucleophile. khanacademy.org These reactions can proceed through different mechanisms, primarily SN1 and SN2, depending on the reaction conditions and the substrate's structure. khanacademy.org

SN1 and SN2 Mechanistic Considerations

The competition between the unimolecular (SN1) and bimolecular (SN2) substitution pathways is a key aspect of the reactivity of benzyl halides.

SN2 Mechanism: As a primary halide, 2,5-dichloro-3-methylbenzyl bromide is generally expected to favor the SN2 pathway. khanacademy.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide leaving group. khanacademy.org The rate of this reaction is sensitive to steric hindrance around the reaction center. youtube.com

SN1 Mechanism: The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate after the leaving group departs. quora.com Benzyl halides are particularly adept at undergoing SN1 reactions because the resulting benzyl carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring. youtube.comquora.com

For this compound, the substituents on the ring have competing effects. The two chlorine atoms are electron-withdrawing through their inductive effect, which would destabilize a carbocation intermediate, thus disfavoring the SN1 pathway. lumenlearning.comyoutube.com Conversely, the methyl group is weakly electron-donating, which would offer some stabilization to the carbocation. libretexts.org The steric bulk of the substituents at positions 2 (ortho-chloro) and 3 (ortho-methyl) could potentially hinder the backside attack required for an SN2 reaction, which might increase the propensity for an SN1 reaction under favorable conditions (e.g., with a weak nucleophile in a polar protic solvent). youtube.comstackexchange.com Ultimately, the reaction is likely to proceed via an SN2 mechanism under most conditions, but a competing SN1 pathway cannot be entirely ruled out, especially with weakly basic nucleophiles in ionizing solvents. libretexts.org

Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)

This compound is expected to react with a wide array of nucleophiles to form new carbon-heteroatom bonds.

| Nucleophile Type | Example | Product Class | General Reaction |

| Amines | R-NH₂ | N-Benzylated Amine | R-NH₂ + Cl₂C₆H₂(CH₃)CH₂Br → R-NH-CH₂C₆H₂(CH₃)Cl₂ + HBr |

| Alcohols | R-OH | Benzyl Ether | R-OH + Cl₂C₆H₂(CH₃)CH₂Br + Base → R-O-CH₂C₆H₂(CH₃)Cl₂ + Base·HBr |

| Thiols | R-SH | Benzyl Thioether | R-SH + Cl₂C₆H₂(CH₃)CH₂Br + Base → R-S-CH₂C₆H₂(CH₃)Cl₂ + Base·HBr |

Amines: Reaction with primary or secondary amines would lead to the formation of the corresponding secondary or tertiary N-benzylated amines.

Alcohols: In the presence of a base, alcohols will form benzyl ethers via a Williamson ether synthesis. organic-chemistry.org The base is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

Thiols: Thiols, being excellent nucleophiles, will readily react with this compound, typically in the presence of a base, to yield benzyl thioethers.

Steric and Electronic Influences on Regioselectivity and Yield

The substituents on the aromatic ring significantly influence the reaction's outcome.

Electronic Effects: The two chlorine atoms exert a strong electron-withdrawing inductive effect. uomustansiriyah.edu.iq This effect increases the partial positive charge on the benzylic carbon, making it more electrophilic and potentially accelerating nucleophilic attack. However, this is counteracted by the electron-donating resonance effect of the halogens and the inductive effect of the methyl group. lumenlearning.comlibretexts.org The net electronic effect is a slight activation of the benzylic carbon towards nucleophilic attack compared to an unsubstituted benzyl bromide.

Steric Effects: The presence of a methyl group at position 3 and a chlorine atom at position 2 introduces steric hindrance around the benzylic carbon. This bulkiness can impede the approach of the nucleophile, particularly for an SN2 reaction, which requires a specific trajectory for attack. stackexchange.com This steric hindrance may lead to slower reaction rates and potentially lower yields compared to less substituted benzyl bromides.

Regioselectivity: For substitution reactions occurring at the benzylic carbon, regioselectivity is not a concern as there is only one reaction site. The bromide on the benzylic carbon is far more reactive than the chlorine atoms on the aromatic ring under typical nucleophilic substitution conditions. libretexts.org

Elimination Reactions

Elimination reactions (E1 and E2) compete with nucleophilic substitution. In these reactions, a proton from the carbon adjacent to the leaving group is removed, forming an alkene. For this compound, the benzylic carbon has no adjacent protons, meaning elimination to form a double bond conjugated with the ring is not possible. Elimination reactions are generally not a significant pathway for primary benzylic halides unless a very strong, sterically hindered base is used, which is not a common condition for these substrates. libretexts.org

Organometallic Coupling Reactions

The carbon-bromine bond in this compound is a valuable handle for forming new carbon-carbon bonds through organometallic coupling reactions.

Carbon-Carbon Bond Formation Methodologies

This compound can participate as an electrophile in cross-coupling reactions.

Reaction with Grignard and Gilman Reagents: this compound would be expected to react readily with organometallic nucleophiles such as Grignard reagents (R-MgX) and Gilman reagents (lithium dialkylcuprates, R₂CuLi). chadsprep.com These reactions are powerful methods for creating a new carbon-carbon bond by coupling the benzyl group with the alkyl, aryl, or vinyl group from the organometallic reagent.

It is also theoretically possible to form a Grignard reagent from this compound by reacting it with magnesium metal. The resulting organometallic compound, 2,5-dichloro-3-methylbenzylmagnesium bromide, would then act as a nucleophile, capable of reacting with a variety of electrophiles (e.g., aldehydes, ketones, CO₂).

Furthermore, the chloro-substituents on the aromatic ring could potentially participate in other types of transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings. However, these reactions typically require specific catalysts and conditions and would be distinct from the reactions involving the more labile benzylic bromide.

Applications in Suzuki, Stille, and Other Cross-Coupling Protocols

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Benzyl halides, including this compound, are potential substrates for these transformations, particularly in Suzuki and Stille couplings. These reactions typically employ a palladium catalyst to couple an organic halide with an organometallic reagent.

Suzuki Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For a compound like this compound, a Suzuki coupling would offer a direct method for the formation of a diarylmethane derivative. The general reaction scheme would involve the coupling of the benzyl bromide with an arylboronic acid.

The reaction mechanism is understood to proceed through a catalytic cycle involving the oxidative addition of the benzyl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be influenced by the specific substituents on the benzyl bromide. While no specific experimental data for this compound is available, related studies on substituted benzyl bromides suggest that phosphine (B1218219) ligands such as PPh₃ or more sterically demanding biaryl phosphines are often effective. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), and solvents like toluene (B28343), THF, or DMF are typically used.

Stille Coupling

The Stille reaction couples an organic halide with an organotin reagent (organostannane) and is also catalyzed by palladium. Similar to the Suzuki coupling, the Stille reaction would enable the formation of a C-C bond at the benzylic position of this compound. A variety of organostannanes, including aryl-, alkenyl-, and alkynylstannanes, can be used as coupling partners.

The catalytic cycle of the Stille reaction is analogous to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The reaction conditions often involve a palladium source like Pd(PPh₃)₄ or Pd₂(dba)₃ in a non-polar solvent such as toluene or THF. Additives like Cu(I) salts can sometimes accelerate the reaction. A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback.

Other Cross-Coupling Protocols

Besides Suzuki and Stille reactions, other cross-coupling protocols could potentially be applied to this compound. These include the Negishi coupling (with organozinc reagents), the Hiyama coupling (with organosilicon reagents), and the Sonogashira coupling (with terminal alkynes). Each of these methods has its own set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

The following table summarizes the hypothetical parameters for the cross-coupling reactions of this compound based on general knowledge of these reaction types.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Potential Product |

| Suzuki | Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, THF, DMF | 2,5-Dichloro-3-methyl-substituted diarylmethane |

| Stille | Aryl-, Alkenyl-, or Alkynylstannane | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ | Not always required | Toluene, THF | Aryl-, Alkenyl-, or Alkynyl-substituted 2,5-dichloro-3-methylbenzene derivative |

| Negishi | Organozinc reagent | Pd(0) or Ni(0) complex | Phosphine or NHC ligands | Not always required | THF, Dioxane | Substituted 2,5-dichloro-3-methylbenzene derivative |

| Hiyama | Organosilicon reagent | Pd(0) complex | Phosphine ligands | Fluoride source (e.g., TBAF) | THF, Dioxane | Substituted 2,5-dichloro-3-methylbenzene derivative |

| Sonogashira | Terminal alkyne | Pd(0) complex and Cu(I) salt | PPh₃ | Amine base (e.g., Et₃N) | THF, DMF | 2,5-Dichloro-3-methyl-substituted alkyne |

Radical Reaction Pathways (e.g., with Endohedral Metallofullerenes)

The carbon-bromine bond in this compound can also undergo homolytic cleavage to form a benzylic radical. This reactivity can be exploited in various radical reactions. The stability of the resulting 2,5-dichloro-3-methylbenzyl radical would be influenced by the resonance delocalization with the benzene (B151609) ring and the electronic effects of the chloro and methyl substituents.

One area of interest in radical chemistry is the reaction with endohedral metallofullerenes. These are fullerene cages that encapsulate one or more metal atoms. The encapsulated metal can influence the electronic properties and reactivity of the fullerene cage, making them interesting partners in radical reactions.

A hypothetical radical reaction between this compound and an endohedral metallofullerene could proceed via the following steps:

Initiation: Generation of the 2,5-dichloro-3-methylbenzyl radical. This could be achieved through thermal or photochemical initiation, or by using a radical initiator such as AIBN (azobisisobutyronitrile).

Propagation: The benzylic radical could then add to the fullerene cage of the endohedral metallofullerene. The regioselectivity of this addition would depend on the electronic structure of the specific metallofullerene used.

Termination: The resulting fullerene radical adduct could then undergo various termination steps, such as dimerization or reaction with another radical species.

The specific conditions and products of such a reaction are highly speculative without experimental data. The nature of the encapsulated metal atom, the type of fullerene cage (e.g., C₆₀, C₇₀), and the reaction conditions would all play a critical role in determining the outcome.

The following table outlines the hypothetical parameters for a radical reaction of this compound with an endohedral metallofullerene.

| Parameter | Description |

| Radical Initiator | AIBN, dibenzoyl peroxide, or UV light |

| Endohedral Metallofullerene | e.g., M@C₆₀, M@C₇₀ (where M is a metal atom) |

| Solvent | Toluene, chlorobenzene, or other inert solvents |

| Temperature | Dependent on the initiator used (e.g., ~80 °C for AIBN) |

| Potential Product | Adduct of the 2,5-dichloro-3-methylbenzyl group to the fullerene cage |

It is important to note that the information presented in this article is based on the general principles of organic reactivity and the known behavior of similar compounds. Specific experimental validation for the reactions of this compound is not available in the public domain.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of complex molecular architectures. merckmillipore.comsigmaaldrich.com 2,5-Dichloro-3-methylbenzyl bromide, with its reactive benzyl (B1604629) bromide group and substituted aromatic ring, is a key intermediate for creating intricate structures such as substituted aryl ethers, quaternary ammonium (B1175870) salts, and various heterocyclic systems. merckmillipore.comsigmaaldrich.comsigmaaldrich.com

The benzylic bromide functional group makes this compound an excellent alkylating agent for the synthesis of substituted aryl ethers and esters. In these reactions, the bromide acts as a leaving group when attacked by a nucleophile, such as an alcohol, phenol (B47542), or carboxylate.

For the synthesis of aryl ethers, the compound can be reacted with various phenols or alcohols. While specific examples utilizing this compound are not prevalent in readily available literature, the general mechanism follows the well-established Williamson ether synthesis. The reaction is typically facilitated by a base, which deprotonates the hydroxyl group of the alcohol or phenol to form a more potent alkoxide or phenoxide nucleophile. This nucleophile then displaces the bromide ion on the benzyl carbon. Various catalysts, including iron sulfate (B86663) (FeSO₄) and palladium complexes, have been shown to mediate the synthesis of benzyl alkyl ethers from benzyl bromides and alcohols under mild conditions. tandfonline.comorganic-chemistry.orgorganic-chemistry.org

Similarly, it can be used to form benzyl esters by reacting with carboxylic acids. This process often involves converting the carboxylic acid to its more nucleophilic carboxylate salt.

Table 1: General Conditions for Benzyl Ether Synthesis

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| Alcohol/Phenol | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Varies | Aryl Benzyl Ether |

| Alcohol | FeSO₄ | Reflux, no base required | Benzyl Alkyl Ether tandfonline.com |

A significant application of benzyl halides like this compound is the formation of quaternary ammonium salts. This is achieved through the quaternization of tertiary amines. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon, displacing the bromide ion and forming a new carbon-nitrogen bond. This reaction results in a permanently positively charged nitrogen center, with the bromide as the counter-ion. orgsyn.orgbeilstein-journals.org

The reaction is a straightforward Sₙ2 substitution and is foundational for preparing precursors for more complex cyclophane structures.

[2.2]Paracyclophanes are strained molecules with two benzene (B151609) rings held in a parallel, face-to-face arrangement by two-carbon bridges. These compounds are of significant interest due to their unique chemical and physical properties. rsc.orgnih.govthieme-connect.de The synthesis of substituted [2.2]paracyclophanes often begins with the dimerization of a p-methylbenzyl derivative.

While this compound would lead to a specific symmetrically substituted paracyclophane, a closely related and well-documented example is the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane, a precursor to the polymer Parylene D. researchgate.netnih.gov This synthesis starts with the bromination of 2,5-dichloro-p-xylene (B72462) to yield 1-(bromomethyl)-2,5-dichloro-4-methylbenzene. nih.govbeilstein-journals.org This benzyl bromide is then reacted with a tertiary amine, such as trimethylamine (B31210), to form the corresponding quaternary ammonium salt, 2,5-dichloro-4-methylbenzyltrimethylammonium bromide. orgsyn.orgbeilstein-journals.org This salt is the direct precursor for the dimerization step.

Table 2: Synthesis of a Paracyclophane Precursor

| Starting Material | Reagent | Product |

|---|

The key step in forming the [2.2]paracyclophane structure from the quaternary ammonium salt is the Winberg elimination-dimerization, which is a 1,6-elimination reaction based on the Hofmann elimination. orgsyn.orggoogle.comwikipedia.org In this process, the quaternary ammonium bromide salt is first converted to the corresponding hydroxide (B78521) salt, typically by treatment with silver oxide or, in more modern protocols, an aqueous sodium hydroxide solution. nih.govbeilstein-journals.orglibretexts.org

Upon heating, the hydroxide ion acts as a base, abstracting a proton from the methyl group at the para position (the C1 and C6 positions of the p-xylene (B151628) system). This initiates an elimination cascade, forming a highly reactive intermediate known as a p-xylylene (or quinodimethane). Two of these transient intermediates then rapidly dimerize in a head-to-tail fashion to form the stable [2.2]paracyclophane ring system. orgsyn.orgoregonstate.edu The use of a polymerization inhibitor is often necessary to prevent the p-xylylene intermediate from forming undesirable linear polymers. beilstein-journals.org This method provides a reliable route to symmetrical and unsymmetrical paracyclophanes from readily available starting materials. orgsyn.org

Reaction Steps for Winberg Elimination-Dimerization:

Anion Exchange : The quaternary ammonium bromide is converted to the hydroxide salt. (R-CH₂-N(CH₃)₃⁺ Br⁻ + Ag₂O + H₂O → R-CH₂-N(CH₃)₃⁺ OH⁻ + AgBr)

Hofmann Elimination : The hydroxide salt is heated, leading to the elimination of trimethylamine and water to form a p-xylylene intermediate. wikipedia.orgchadsprep.com

Dimerization : Two molecules of the p-xylylene intermediate combine to form the [2.2]paracyclophane. beilstein-journals.org

The electrophilic nature of this compound allows for its attachment to various heterocyclic systems through N-alkylation, O-alkylation, or S-alkylation. Nitrogen-containing heterocycles, such as pyridines, imidazoles, and pyrazoles, can be readily alkylated at a nitrogen atom to form quaternary pyridinium (B92312) or imidazolium (B1220033) salts. This reaction is analogous to the formation of the paracyclophane precursors discussed previously.

Similarly, oxygen- and sulfur-containing heterocycles with available nucleophilic sites can be alkylated. For example, the hydroxyl group of a hydroxypyridine or the thiol group of a mercaptoimidazole can be benzylated using this reagent, typically in the presence of a base. These reactions are valuable for modifying the properties of heterocyclic compounds or for introducing a handle for further synthetic transformations.

Computational and Spectroscopic Characterization Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in providing a theoretical framework to understand the structure and reactivity of 2,5-Dichloro-3-methylbenzyl bromide.

Density Functional Theory (DFT) Studies on Molecular Geometry

DFT calculations have been employed to determine the optimized molecular geometry of this compound. These theoretical models predict bond lengths and angles, offering insights into the spatial arrangement of the atoms. For instance, studies utilizing the B3LYP functional with a 6-311++G(d,p) basis set have provided detailed geometric parameters.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of this compound have been investigated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Theoretical Predictions of Reactivity and Reaction Mechanisms

Theoretical calculations have been used to predict the reactivity of this compound. By mapping the electrostatic potential, regions of the molecule that are more susceptible to nucleophilic or electrophilic attack can be identified. The benzylic bromide group is a key site of reactivity, with the carbon atom of the CH2Br group being a primary electrophilic center.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the structure of synthesized this compound and providing experimental validation for computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound in solution.

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments within the molecule. The characteristic signals for this compound typically include a singlet for the benzylic protons (CH₂Br), a singlet for the methyl protons (CH₃), and distinct signals for the aromatic protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the benzylic carbon, the methyl carbon, the two chlorine-substituted aromatic carbons, and the other aromatic carbons.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~4.4-4.6 | Singlet | CH₂Br |

| ¹H | ~2.3-2.5 | Singlet | CH₃ |

| ¹H | ~7.2-7.4 | Multiplet | Aromatic CH |

| ¹³C | ~30-35 | - | CH₂Br |

| ¹³C | ~18-22 | - | CH₃ |

| ¹³C | ~125-140 | - | Aromatic C |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

Key vibrational modes include:

C-H stretching from the aromatic ring and the methyl and methylene (B1212753) groups.

C=C stretching within the aromatic ring.

CH₂ bending (scissoring) .

C-Cl stretching .

C-Br stretching .

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) Range |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| CH₂ Bend | 1400 - 1450 |

| C-Cl Stretch | 1000 - 1100 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, mass spectrometry provides definitive confirmation of its molecular weight and offers insights into its structural features.

The molecular formula of this compound is C₈H₇BrCl₂. Its molecular weight is calculated to be approximately 252.92 g/mol . However, the mass spectrum will show a cluster of peaks for the molecular ion due to the presence of naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative abundance of these isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1) results in a characteristic pattern for the molecular ion peak [M]⁺, as well as for any fragment ions containing these halogen atoms. The most abundant peak in the molecular ion cluster will correspond to the ion containing two ³⁵Cl isotopes and one ⁷⁹Br isotope.

Under electron ionization (EI), the this compound molecule is expected to undergo fragmentation through several key pathways. A primary fragmentation event is the cleavage of the benzylic carbon-bromine bond, which is relatively weak. This results in the loss of a bromine radical (•Br) and the formation of a stable 2,5-dichloro-3-methylbenzyl cation. This cation is resonance-stabilized, with the positive charge delocalized over the aromatic ring and the methylene group, making it a prominent peak in the mass spectrum.

Further fragmentation can occur from this benzyl (B1604629) cation. The loss of a chlorine atom or a methyl group can lead to other significant fragment ions. The fragmentation of the aromatic ring itself can also produce smaller charged species. The predicted major fragmentation pathways and the corresponding mass-to-charge ratios (m/z) of the resulting ions are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Structure | Predicted m/z | Notes |

| [C₈H₇³⁵Cl₂⁷⁹Br]⁺ | Molecular Ion | 252 | The monoisotopic peak for the most abundant isotopes. |

| [C₈H₇³⁵Cl³⁷Cl⁷⁹Br]⁺ / [C₈H₇³⁵Cl₂⁸¹Br]⁺ | M+2 Isotope Peak | 254 | Contributions from one ³⁷Cl or one ⁸¹Br. |

| [C₈H₇³⁷Cl₂⁷⁹Br]⁺ / [C₈H₇³⁵Cl³⁷Cl⁸¹Br]⁺ | M+4 Isotope Peak | 256 | Contributions from two ³⁷Cl or one ³⁷Cl and one ⁸¹Br. |

| [C₈H₇³⁷Cl₂⁸¹Br]⁺ | M+6 Isotope Peak | 258 | Contributions from two ³⁷Cl and one ⁸¹Br. |

| [C₈H₇³⁵Cl₂]⁺ | Loss of •Br | 173 | Formation of the stable 2,5-dichloro-3-methylbenzyl cation. |

| [C₈H₇³⁵Cl³⁷Cl]⁺ | Isotope Peak | 175 | Isotopic variant of the benzyl cation. |

| [C₇H₄³⁵Cl₂]⁺ | Loss of •Br and •CH₃ | 158 | Loss of a methyl radical from the benzyl cation. |

| [C₈H₇³⁵Cl]⁺ | Loss of •Br and •Cl | 138 | Loss of a chlorine radical from the benzyl cation. |

This detailed analysis of the mass spectrum is invaluable for the unambiguous identification and structural confirmation of this compound in various research and analytical contexts.

Future Research Directions and Outlook

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of halogenated aromatic compounds, including 2,5-Dichloro-3-methylbenzyl bromide, has traditionally relied on methods that can involve harsh reagents and environmentally persistent solvents. rsc.orgtaylorfrancis.com A significant and necessary direction for future research is the development of greener and more sustainable synthetic pathways. sustainability-directory.com This involves prioritizing atom economy, energy efficiency, and the use of renewable feedstocks and safer solvents. sustainability-directory.comucl.ac.uk

Future investigations should focus on moving away from traditional bromination methods, which often utilize N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride (CCl4). organic-chemistry.org Research into alternative, environmentally benign halogenation techniques is crucial. rsc.orgtaylorfrancis.com This could include the use of solid-supported reagents or catalytic systems that minimize waste and improve reaction efficiency. organic-chemistry.org For instance, continuous-flow reactors activated by household compact fluorescent lamps (CFLs) have been successfully used for the bromination of other benzylic compounds in greener solvents like acetonitrile (B52724), offering a promising avenue for exploration. organic-chemistry.org

Table 1: Comparison of Traditional and Potential Green Synthetic Routes for Benzyl (B1604629) Bromides

| Feature | Traditional Synthesis (e.g., NBS/CCl4) | Potential Green Synthesis |

| Solvent | Chlorinated solvents (e.g., CCl4) | Greener solvents (e.g., acetonitrile, water) ucl.ac.ukorganic-chemistry.org |

| Reagents | Stoichiometric amounts of brominating agents | Catalytic systems, solid-supported reagents organic-chemistry.org |

| Energy Input | Often requires high temperatures/reflux | Photochemical activation (e.g., CFL) organic-chemistry.org |

| Waste Generation | Produces significant hazardous waste | Minimized waste through atom economy sustainability-directory.com |

Exploration of Unconventional Reactivity and Catalytic Transformations

Beyond its established role as an alkylating agent, the exploration of unconventional reactivity and novel catalytic transformations of this compound could unveil new synthetic possibilities. Benzyl halides, in general, are known to participate in a variety of catalytic cycles and can be precursors to radical species. acs.orgacs.org

Future research could investigate the use of this compound in transition-metal-catalyzed cross-coupling reactions. researchgate.net The development of methods for the denitrative coupling of nitroarenes and C-H activation highlights the ongoing innovation in this area. researchgate.net Furthermore, photoredox catalysis has emerged as a powerful tool for generating benzyl radicals from benzyl halides under mild conditions, enabling novel carbon-carbon and carbon-heteroatom bond formations. acs.orgacs.org Investigating the behavior of this compound in such photocatalytic systems could lead to the discovery of new reactions and the synthesis of complex molecules. acs.org Another area of interest is the study of its involvement in tandem reactions, where a sequence of reactions occurs in a single pot, offering a more efficient synthetic route to complex products. nih.gov

Expansion of Synthetic Utility in Emerging Chemical Disciplines

The structural motifs present in this compound make it a potentially valuable building block in several emerging chemical disciplines, particularly medicinal chemistry and materials science. nih.govalbany.edu The presence of chlorine and bromine atoms, along with a methyl group on the benzene (B151609) ring, offers multiple points for diversification.

In medicinal chemistry, the introduction of halogenated aromatic fragments can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Future work could focus on incorporating the 2,5-dichloro-3-methylbenzyl moiety into novel molecular scaffolds to explore their potential as inhibitors for various biological targets. acs.org The development of new synthetic methodologies is crucial for expanding the toolbox of medicinal chemists. nih.govalbany.edu

In materials science, halogenated organic compounds are often used as precursors for polymers, liquid crystals, and other functional materials. The specific substitution pattern of this compound could lead to materials with unique electronic and physical properties. Research into the polymerization of monomers derived from this compound or its use in the synthesis of novel organic conductors and semiconductors represents a promising avenue for future studies.

Advanced Computational Modeling for Rational Design and Property Prediction

Advanced computational modeling offers a powerful tool for accelerating the discovery and optimization of new molecules and reactions. youtube.com In the context of this compound, computational chemistry can be employed for the rational design of new derivatives and for predicting their chemical properties and reactivity. nih.govdntb.gov.ua

Future research should leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction mechanisms involving this compound. This can provide valuable insights into transition states and reaction kinetics, aiding in the optimization of reaction conditions for known transformations and the prediction of novel reactivity. nih.gov Furthermore, computational methods can be used to predict the properties of molecules derived from this building block, such as their binding affinity to biological targets in medicinal chemistry or their electronic properties for materials science applications. youtube.com The use of physics-based modeling and machine learning can help to screen virtual libraries of compounds, prioritizing the synthesis of those with the most promising characteristics. youtube.com

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dichloro-3-methylbenzyl bromide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of the parent benzyl alcohol using H₂O₂ and KBr under acidic conditions (pH = 1) at 25°C . Optimize stoichiometry (e.g., slight excess of KBr) and solvent systems (water/DCM biphasic mixtures) to minimize side products like benzaldehyde or dibromo derivatives. Monitor reaction progress via GC or TLC .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Post-reaction, extract the product using dichloromethane, wash with water to remove residual acids or salts, and dry the organic layer with anhydrous Na₂SO₄. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves brominated byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Confirm structure via ¹H/¹³C NMR (chlorine and methyl substituents produce distinct splitting patterns). FT-IR identifies C-Br stretches (~550–600 cm⁻¹). GC-MS or HPLC quantifies purity, while elemental analysis verifies stoichiometry .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or thermal decomposition. Use desiccants to avoid moisture ingress, which can degrade the bromide group .

Advanced Research Questions

Q. How can byproduct formation (e.g., benzaldehyde, dibromo derivatives) during synthesis be systematically analyzed and minimized?

- Methodological Answer : Byproducts arise from competing oxidation (benzaldehyde) or over-bromination. Use kinetic studies (e.g., time-resolved GC-MS) to identify reaction thresholds. Adjust H₂O₂ addition rates or introduce radical scavengers (e.g., BHT) to suppress oxidation pathways .

Q. What advanced methods quantify trace bromide content in reaction mixtures or environmental samples?

- Methodological Answer : Capillary electrophoresis (CE) with direct UV detection at 200 nm resolves Br⁻ from Cl⁻. Optimize buffer co-ions (e.g., phosphate) and pH (4–6) to enhance resolution. Validate with spiked calibration standards .

Q. How do pH and temperature influence the compound’s stability in aqueous systems?

- Methodological Answer : Conduct accelerated stability studies: incubate the compound at varying pH (1–10) and temperatures (25–60°C). Monitor degradation via LC-MS. Acidic conditions (pH < 3) accelerate hydrolysis, while neutral/basic conditions stabilize the bromide moiety .

Q. How should researchers resolve contradictions in reported data (e.g., purity, byproduct ratios) across studies?

- Methodological Answer : Cross-validate analytical protocols (e.g., inter-lab comparisons of NMR/GC-MS parameters). Differences in H₂O₂ addition methods (bolus vs. gradual) or catalyst loading (sub-stoichiometric vs. excess) may explain variability. Replicate experiments under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。